molecular formula C13H12O2 B8033383 2-(3-Methylphenoxy)phenol CAS No. 35094-89-4

2-(3-Methylphenoxy)phenol

Cat. No.: B8033383
CAS No.: 35094-89-4
M. Wt: 200.23 g/mol
InChI Key: FNGJTDGPDNZUSQ-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)phenol is an organic compound that belongs to the class of aryloxy phenols It consists of a phenol group substituted with a 3-methylphenoxy group

Scientific Research Applications

2-(3-Methylphenoxy)phenol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically involves the reaction of 3-methylphenol with a suitable phenol derivative under basic conditions. For example, the reaction of 3-methylphenol with 2-chlorophenol in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as copper or palladium, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylphenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)phenol involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

  • 2-(4-Methylphenoxy)phenol
  • 2-(2-Methylphenoxy)phenol
  • 2-(3-Chlorophenoxy)phenol

Comparison: 2-(3-Methylphenoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-methylphenoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGJTDGPDNZUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312515
Record name 2-(3-Methylphenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35094-89-4
Record name 2-(3-Methylphenoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35094-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methylphenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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